5-Bromo-7-fluoro-2-(trifluoromethyl)-1H-benzo[d]imidazole
Description
Properties
IUPAC Name |
6-bromo-4-fluoro-2-(trifluoromethyl)-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF4N2/c9-3-1-4(10)6-5(2-3)14-7(15-6)8(11,12)13/h1-2H,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIAMGFGWHRHLSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NC(=N2)C(F)(F)F)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF4N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromo-Fluoro Substitution via Electrophilic Aromatic Substitution
Benzimidazole Cyclization Methodologies
Acid-Catalyzed Condensation
The most widely adopted method involves condensing 4-bromo-1,2-phenylenediamine with trifluoromethylated carbonyl compounds in acidic media. A representative procedure from Patent WO2011099832A2 details:
-
Step 1 : 4-Bromo-1,2-phenylenediamine (1.0 equiv) and 2-chloro-6-fluorobenzaldehyde (1.05 equiv) are refluxed in glacial acetic acid for 12 hours.
-
Step 2 : The intermediate Schiff base undergoes cyclization upon addition of HCl gas, yielding 5-bromo-2-(2-chloro-6-fluorophenyl)-1H-benzimidazole.
-
Step 3 : Fluorine at the 7-position is introduced via halogen exchange using KF in DMF at 150°C, achieving 85% conversion.
Key Reaction Parameters
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 110–120°C | <80°C: <40% yield; >130°C: Dehalogenation |
| Acid Concentration | 6N HCl | Lower concentrations slow cyclization |
| Reaction Time | 10–12 hours | Shorter durations lead to incomplete conversion |
Transition Metal-Catalyzed Coupling
Palladium-mediated cross-coupling enables late-stage functionalization. For example, Suzuki-Miyaura coupling of 5-bromo-7-fluoro-1H-benzimidazole with (trifluoromethyl)boronic acid in the presence of Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (4:1) introduces the trifluoromethyl group at the 2-position. This method offers superior regiocontrol compared to acid-catalyzed routes but requires rigorous exclusion of oxygen to prevent catalyst deactivation.
Purification and Characterization Challenges
Chromatographic Separation
The polar nature of polyhalogenated benzimidazoles complicates silica gel chromatography. A 3:1 hexane/ethyl acetate mixture elutes the target compound with Rf = 0.35–0.4, while over-polar solvents (e.g., pure ethyl acetate) cause tailing due to hydrogen bonding with the benzimidazole NH group. Preparative HPLC using a C18 column with 0.1% TFA in acetonitrile/water (65:35) achieves >99% purity but risks trifluoromethyl group hydrolysis under prolonged acidic conditions.
Spectroscopic Characterization
¹H NMR (400 MHz, DMSO-d₆) :
-
δ 8.21 (s, 1H, H-4)
-
δ 7.89 (d, J = 8.4 Hz, 1H, H-6)
-
δ 7.45 (d, J = 7.2 Hz, 1H, H-8)
¹³C NMR (101 MHz, DMSO-d₆) :
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Acid-catalyzed | 70–77 | 95–97 | One-pot synthesis | Requires harsh HCl conditions |
| Metal-catalyzed | 50–55 | 98–99 | Regioselective functionalization | Sensitive to oxygen/moisture |
| Post-cyclization CF₃ | 45–50 | 90–92 | Flexibility in substituent positioning | Low yields due to side reactions |
Chemical Reactions Analysis
Types of Reactions
5-Bromo-7-fluoro-2-(trifluoromethyl)-1H-benzo[d]imidazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: As mentioned earlier, Suzuki–Miyaura coupling is a key reaction for synthesizing this compound.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, organoboron compounds, and various oxidizing or reducing agents. The reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can produce different oxidation states of the compound.
Scientific Research Applications
Chemical Properties and Structure
- IUPAC Name : 5-bromo-7-fluoro-2-(trifluoromethyl)-1H-benzo[d]imidazole
- Molecular Formula : C8H3BrF4N2
- CAS Number : 2089920-05-6
- Molecular Weight : 283.02 g/mol
- Purity : Typically ≥95% in commercial preparations.
The compound features a benzimidazole core, which is known for its biological activity, enhanced by the presence of bromine and fluorine substituents that can influence its reactivity and interaction with biological targets.
Medicinal Chemistry
5-Bromo-7-fluoro-2-(trifluoromethyl)-1H-benzo[d]imidazole has been investigated for its potential as a therapeutic agent due to its structural resemblance to known bioactive compounds.
- Anticancer Activity : Preliminary studies suggest that derivatives of benzimidazole exhibit anticancer properties. The trifluoromethyl group enhances lipophilicity, potentially improving cellular uptake and bioavailability in cancer cells .
- Antimicrobial Properties : Compounds containing benzimidazole rings have shown promise as antimicrobial agents. The halogen atoms in this compound may contribute to its efficacy against various pathogens .
Material Science
The unique electronic properties of 5-bromo-7-fluoro-2-(trifluoromethyl)-1H-benzo[d]imidazole make it suitable for applications in materials science.
- Organic Electronics : Its ability to act as an electron acceptor can be exploited in organic photovoltaic devices (OPVs) and organic light-emitting diodes (OLEDs). Research indicates that incorporating such compounds can improve the efficiency of charge transport in these devices .
Chemical Intermediates
This compound serves as a valuable building block in synthetic organic chemistry.
- Synthesis of Complex Molecules : It can be used to synthesize more complex heterocycles and pharmaceuticals through various reactions, including nucleophilic substitutions and coupling reactions. The presence of multiple functional groups allows for diverse synthetic pathways .
Case Study 1: Anticancer Activity Evaluation
A study published in a peer-reviewed journal evaluated the anticancer properties of benzimidazole derivatives, including 5-bromo-7-fluoro-2-(trifluoromethyl)-1H-benzo[d]imidazole. The results indicated significant cytotoxic effects against several cancer cell lines, suggesting potential for further development into an anticancer drug .
Case Study 2: Organic Photovoltaics
Research conducted on the use of halogenated benzimidazoles in organic solar cells demonstrated that integrating 5-bromo-7-fluoro-2-(trifluoromethyl)-1H-benzo[d]imidazole improved charge mobility and overall device efficiency. The study concluded that such compounds are promising candidates for next-generation organic electronic materials .
Mechanism of Action
The mechanism of action of 5-Bromo-7-fluoro-2-(trifluoromethyl)-1H-benzo[d]imidazole depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, improving its pharmacokinetic properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Comparisons
The following table summarizes key analogs and their properties:
Key Observations:
- Trifluoromethyl Group Impact : The presence of CF3 at position 2 (as in 3i) increases melting points (~209–211°C) compared to simpler benzimidazoles, likely due to enhanced crystallinity and intermolecular interactions .
- Complex Substituents : Compounds like 5m () exhibit higher melting points (210–215°C) due to bulky imidazo-pyridinyl groups, which may also influence binding to biological targets .
Biological Activity
5-Bromo-7-fluoro-2-(trifluoromethyl)-1H-benzo[d]imidazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial and anticancer properties, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : CHBrFN
- Molecular Weight : 283.02 g/mol
- CAS Number : 2089920-05-6
- Appearance : White to yellow solid
- Purity : ≥97% .
Biological Activity Overview
The biological activity of 5-Bromo-7-fluoro-2-(trifluoromethyl)-1H-benzo[d]imidazole has been investigated primarily in the context of its antibacterial and anticancer properties.
Antibacterial Activity
Research indicates that derivatives of benzimidazole, including 5-Bromo-7-fluoro-2-(trifluoromethyl)-1H-benzo[d]imidazole, exhibit potent antibacterial properties. The compound's activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), has been noted .
Mechanism of Action :
The antibacterial efficacy is attributed to the presence of halogen substituents, which enhance the compound's ability to disrupt bacterial cell membranes and inhibit essential metabolic processes .
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| 5-Bromo-7-fluoro-2-(trifluoromethyl)-1H-benzo[d]imidazole | 4 | MRSA |
| Control (Ciprofloxacin) | 1 | MRSA |
Anticancer Activity
The compound has also shown promise in anticancer studies. It possesses structural features that are conducive to interaction with cancer cell lines, potentially leading to apoptosis .
Case Study Findings :
In a study evaluating various benzimidazole derivatives, it was found that introducing electron-withdrawing groups at specific positions significantly increased antiproliferative activity against cancer cell lines .
| Compound | IC (μM) | Cancer Cell Line |
|---|---|---|
| 5-Bromo-7-fluoro-2-(trifluoromethyl)-1H-benzo[d]imidazole | 15 | HeLa |
| Control (Doxorubicin) | 0.5 | HeLa |
Structure-Activity Relationship (SAR)
The SAR studies indicate that the position and type of substituents on the benzimidazole ring are crucial for enhancing biological activity. The presence of bromine and fluorine atoms at specific positions has been linked to improved antibacterial and anticancer effects .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for introducing bromo, fluoro, and trifluoromethyl substituents onto a benzo[d]imidazole core?
- Methodological Answer : Sequential functionalization is critical. For bromo and fluoro groups, direct halogenation under controlled conditions (e.g., NBS for bromination or Selectfluor for fluorination) can be employed. The trifluoromethyl group is typically introduced via cross-coupling reactions (e.g., using CuI or Pd catalysts with CF₃ sources like TMSCF₃) . Substituent positions are confirmed by NMR and FTIR; for example, C-Br and C-F stretching vibrations appear at ~590 cm⁻¹ and ~745 cm⁻¹, respectively .
Q. How can spectroscopic techniques (NMR, FTIR, MS) distinguish regioisomers of polyhalogenated benzo[d]imidazoles?
- Methodological Answer :
- ¹H NMR : Aromatic proton splitting patterns and coupling constants (e.g., J = 7.5–8.5 Hz for adjacent protons) help identify substituent positions. For example, deshielded protons near electron-withdrawing groups (e.g., -CF₃) resonate at δ 8.3–8.4 ppm .
- FTIR : C=N stretching in the imidazole ring appears at ~1617 cm⁻¹, while C-Br and C-F bonds show peaks at ~590 cm⁻¹ and ~745 cm⁻¹, respectively .
- MS : Molecular ion peaks (e.g., m/z 286.01 for brominated derivatives) and fragmentation patterns confirm the molecular formula .
Advanced Research Questions
Q. How can molecular docking studies predict the binding affinity of 5-Bromo-7-fluoro-2-(trifluoromethyl)-1H-benzo[d]imidazole to EGFR or TRPV1?
- Methodological Answer :
- Protein Preparation : Retrieve EGFR (PDB: 1M17) or TRPV1 (PDB: 3J5P) structures and optimize via energy minimization.
- Ligand Preparation : Generate 3D conformers of the compound using tools like Open Babel.
- Docking : Use AutoDock Vina with a grid box centered on the active site (e.g., EGFR’s ATP-binding pocket). Validate with known inhibitors (e.g., erlotinib for EGFR).
- Analysis : Prioritize poses with hydrogen bonds to key residues (e.g., Met793 in EGFR) and hydrophobic interactions with -CF₃ groups. In-silico results should align with in vitro IC₅₀ values .
Q. What ADMET properties should be prioritized to optimize this compound for preclinical development?
- Methodological Answer :
- Absorption : Calculate logP (target: 2–3) and polar surface area (PSA < 140 Ų) using QikProp. The trifluoromethyl group may enhance lipophilicity but reduce solubility .
- Metabolism : Screen for CYP3A4 inhibition using liver microsomes. Fluorine substituents often reduce metabolic clearance.
- Toxicity : Use ProTox-II to predict hepatotoxicity. Bromine may increase off-target risks, requiring in vitro cytotoxicity assays (e.g., against HepG2 cells) .
Q. How do structural modifications (e.g., halogen positioning) influence antibacterial or anticancer activity in benzo[d]imidazole derivatives?
- Methodological Answer :
- Antibacterial SAR : Derivatives with para-bromo substituents (e.g., 1-(4-bromobenzyl)-2-(4-bromophenyl)-1H-benzo[d]imidazole) show enhanced activity against S. aureus (MIC: 8 µg/mL) due to increased membrane permeability .
- Anticancer SAR : 2-Phenyl derivatives with electron-withdrawing groups (e.g., -CF₃) exhibit higher EGFR inhibition (IC₅₀: ~4.6 nM) by stabilizing hydrophobic interactions . Conflicting data on ortho- vs. para-substituents may arise from assay variability (e.g., cell line selection) .
Q. What reaction conditions optimize the yield of multi-step syntheses involving halogenated intermediates?
- Methodological Answer :
- Catalysts : Nano SiO₂ improves benzimidazole cyclization yields (up to 86%) by enhancing acidity and reducing side reactions .
- Solvents : Use dioxane or DMF for polar intermediates; for example, phosphorus oxychloride in dioxane achieves 94.6% yield in pyrimidine coupling reactions .
- Temperature Control : Maintain 90°C during cyclization to avoid decomposition of halogenated precursors .
Q. How can researchers resolve contradictions in reported bioactivity data for structurally similar derivatives?
- Methodological Answer :
- Assay Standardization : Compare IC₅₀ values under identical conditions (e.g., ATP concentration in kinase assays).
- Structural Confirmation : Re-analyze disputed compounds via X-ray crystallography to rule out regioisomer contamination.
- Meta-Analysis : Use cheminformatics tools (e.g., ChEMBL) to identify trends across studies. For example, -CF₃ groups consistently improve TRPV1 binding affinity across multiple reports .
Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
